

An In-depth Technical Guide to Rauvotetraphylline A: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a monoterpene indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*, a plant belonging to the Apocynaceae family.^{[1][2]} The genus *Rauvolfia* is a rich source of structurally diverse and biologically active alkaloids, which have garnered significant interest for their therapeutic potential, including anticancer, antimalarial, antihypertensive, and sedative properties.^[2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **Rauvotetraphylline A**, along with detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Rauvotetraphylline A possesses a complex pentacyclic indole alkaloid skeleton. Its structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

The molecular formula of **Rauvotetraphylline A** has been determined to be C₂₀H₂₆N₂O₃, with a molecular weight of 342.4 g/mol. The structure features an ethylidene group, and its

stereochemistry has been defined by specific spatial correlations observed in ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

Table 1: Physicochemical Properties of **Rauvotetraphylline A**

Property	Value	Source
Molecular Formula	C20H26N2O3	HRESIMS
Molecular Weight	342.4 g/mol	HRESIMS
Appearance	Amorphous powder	Gao et al., 2012
UV (MeOH) λ_{max} (nm)	211, 275, 222 (sh), 310 (sh)	Gao et al., 2012
IR (KBr) ν_{max} (cm ⁻¹)	3407 (OH/NH)	Gao et al., 2012

Spectroscopic Data

The structural assignment of **Rauvotetraphylline A** is supported by the following detailed spectroscopic data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD).

Table 2: ¹H NMR (CD₃OD) Data for **Rauvotetraphylline A**

Position	δ H (ppm)	Multiplicity	J (Hz)
3	3.92	br s	12.0, 4.5
5	3.47	dd	
6 α	2.20	m	
6 β	1.95	m	
9	7.11	d	8.5
10	6.62	dd	8.5, 2.0
12	6.82	d	2.0
14 α	1.85	m	
14 β	1.60	m	
15	2.65	m	
16	3.65	m	
17 α	4.10	dd	11.5, 4.0
17 β	3.85	dd	11.5, 6.0
18	1.16	d	6.3
19	5.51	q	6.3
21 α	3.05	m	
21 β	2.90	m	
N(4)-Me	2.55	s	

Table 3: ^{13}C NMR (CD $_3$ OD) Data for **Rauvotetraphylline A**

Position	δC (ppm)	Type
2	135.5	C
3	58.0	CH
5	55.2	CH
6	22.8	CH ₂
7	108.2	C
8	128.5	C
9	118.8	CH
10	109.8	CH
11	157.2	C
12	103.5	CH
13	142.1	C
14	33.1	CH ₂
15	32.8	CH
16	47.1	CH
17	62.5	CH ₂
18	12.9	CH ₃
19	123.1	CH
20	133.8	C
21	52.1	CH ₂
N(4)-Me	42.5	CH ₃

Stereochemistry

The relative stereochemistry of **Rauvotetraphylline A** was established through ROESY NMR experiments. Key correlations were observed that defined the spatial arrangement of the

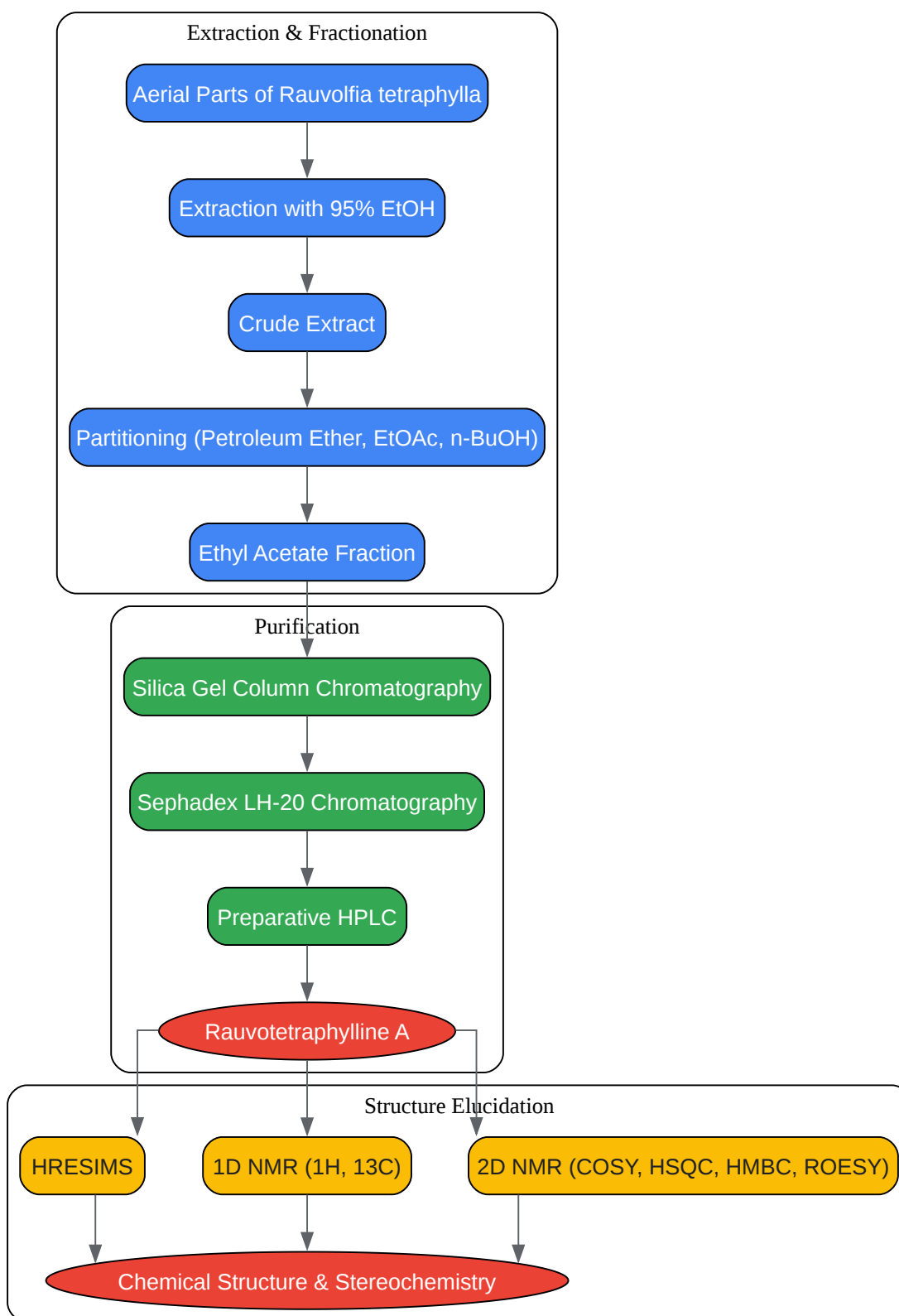
molecule. Specifically, the E-configuration of the double bond at C-19 and C-20 was determined by the ROESY correlations between Me-18 and H-15, and between H-19 and H2-21.[2] Further ROESY correlations between H-15 and H2-17, and between H2-17 and H-6 β were also consistent with the proposed structure.[2]

Experimental Protocols

Isolation of Rauvotetraphylline A

The following protocol is a summary of the method described by Gao et al. (2012).[2]

- **Plant Material:** The aerial parts of *Rauvolfia tetraphylla* were collected from Yunnan Province, China.
- **Extraction:** The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatographic Separation:** The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Rauvotetraphylline A**.



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for the isolation and structure elucidation of **Rauvotetraphylline A**.

Structure Elucidation

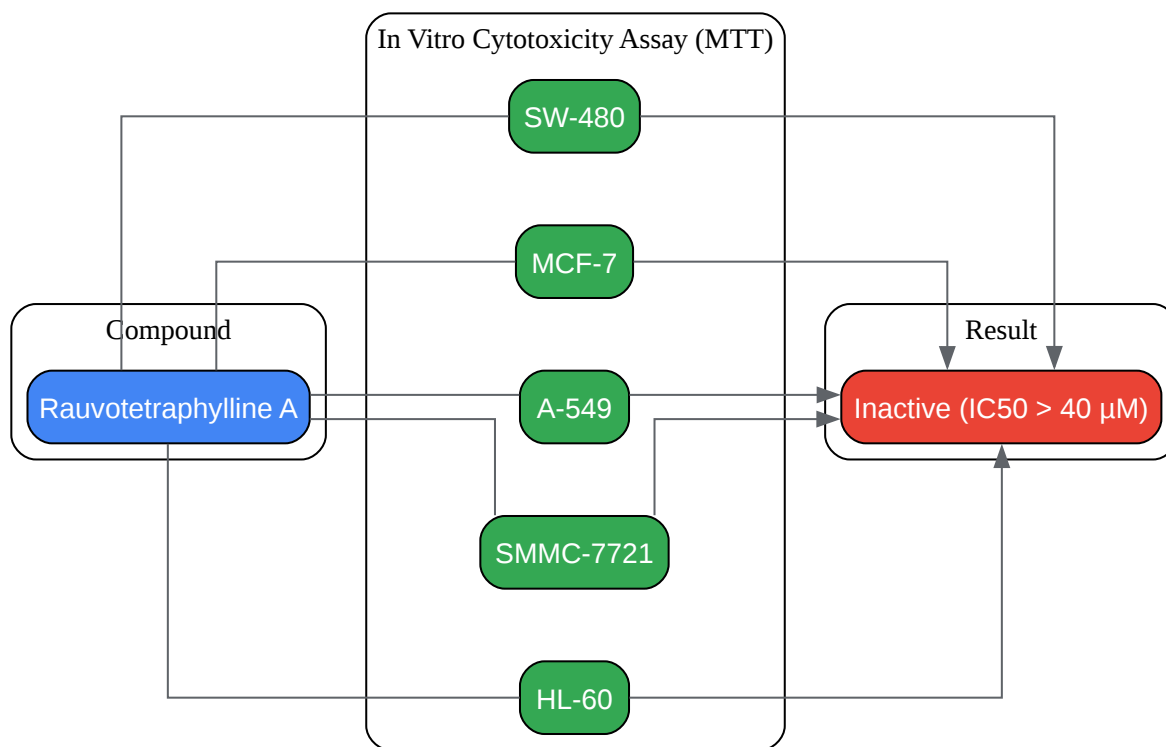
The structure of **Rauvotetraphylline A** was determined using the following spectroscopic methods:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
- NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, and ROESY) spectra were recorded to establish the planar structure and relative stereochemistry.
- UV and IR Spectroscopy: UV and IR spectra were used to identify the chromophore and functional groups present in the molecule.

Biological Activity

Rauvotetraphylline A, along with its co-isolated analogs, was evaluated for its cytotoxic activity in vitro against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). The cytotoxicity was assessed using the MTT method. **Rauvotetraphylline A** was found to be inactive against all tested cell lines, with IC₅₀ values greater than 40 μM.^[2]

As of the latest review, no specific signaling pathways or other biological activities have been reported for **Rauvotetraphylline A**. The broader class of indole alkaloids from *Rauvolfia* species are known to interact with various cellular targets, but further investigation is required to determine the specific molecular interactions and pharmacological profile of **Rauvotetraphylline A**.



[Click to download full resolution via product page](#)

Fig. 2: Cytotoxicity evaluation of **Rauvotetraphylline A**.

Conclusion

Rauvotetraphylline A is a structurally interesting indole alkaloid whose chemical properties have been well-characterized. While it did not exhibit significant cytotoxic activity in initial screenings, its complex architecture makes it a potentially valuable scaffold for medicinal chemistry efforts. Further studies are warranted to explore other potential biological activities and to understand its mechanism of action, which could unlock new therapeutic applications. This guide provides foundational data to support such future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rauvotetraphylline A: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589008#rauvtetraphylline-a-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

